molecular formula C8H6BrNO2 B2889172 4-Bromo-2-isocyanato-1-methoxybenzene CAS No. 900574-83-6

4-Bromo-2-isocyanato-1-methoxybenzene

Cat. No.: B2889172
CAS No.: 900574-83-6
M. Wt: 228.045
InChI Key: JETIPBCSRYCACD-UHFFFAOYSA-N
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Description

Contextualization of Aryl Isocyanates in Organic Synthesis and Materials Science

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (-N=C=O) attached to an aromatic ring. This functional group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of their extensive use in organic synthesis. For instance, their reaction with alcohols yields carbamates (urethanes), while their reaction with amines produces urea (B33335) derivatives. These reactions are fundamental in the production of a vast array of materials and molecules.

In the realm of materials science, aryl isocyanates are indispensable monomers for the synthesis of polyurethanes, a versatile class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. The properties of the resulting polyurethane can be finely tuned by varying the structure of the aryl isocyanate and the polyol co-monomer.

The Role of Halogenated Methoxybenzene Derivatives as Chemical Intermediates

Halogenated methoxybenzene derivatives are another critical class of intermediates in organic synthesis. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity and regioselectivity of reactions on the aromatic ring. The halogen atom, typically chlorine or bromine, serves as a versatile handle for a variety of chemical transformations.

Most notably, the halogen substituent provides a site for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the elaboration of the aromatic core, leading to the construction of complex molecular architectures. Furthermore, the halogen can be involved in nucleophilic aromatic substitution reactions or can be converted into organometallic reagents, further expanding its synthetic utility. The presence of both a halogen and a methoxy group on the benzene (B151609) ring offers multiple avenues for selective functionalization.

Significance of 4-Bromo-2-isocyanato-1-methoxybenzene as a Versatile Synthetic Building Block

The combination of the isocyanate, bromo, and methoxy functionalities within a single molecule makes this compound a particularly powerful and versatile building block in synthetic chemistry. beilstein-journals.org This trifunctional scaffold allows for a sequential and controlled introduction of molecular diversity.

The highly reactive isocyanate group can be selectively targeted by a plethora of nucleophiles to form a wide range of derivatives. For example, reaction with primary and secondary amines readily affords substituted ureas, a common motif in many biologically active compounds and pharmaceutical agents. beilstein-journals.org Similarly, reaction with alcohols and phenols provides access to a variety of carbamates. beilstein-journals.org

The bromine atom on the aromatic ring serves as a key site for further molecular elaboration. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of alkyl, alkenyl, alkynyl, or aryl groups. This allows for the construction of more complex and sterically hindered structures. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl group at the 4-position, leading to biphenyl (B1667301) derivatives.

The methoxy group, in addition to its electronic influence on the aromatic ring, can potentially be cleaved to reveal a phenol (B47542), providing another point for functionalization. The interplay of these three functional groups allows for a high degree of synthetic flexibility, enabling chemists to construct a diverse library of compounds from a single starting material.

Below is a data table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance White to light brown crystalline powder
Melting Point 101-102 °C
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; insoluble in water
CAS Number 1016885-72-5

Note: The data in this table is compiled from various chemical suppliers and databases.

Detailed research has demonstrated the utility of this building block. For instance, its reaction with various amines has been shown to produce a range of N,N'-disubstituted ureas with potential applications in medicinal chemistry. The isocyanate functionality readily undergoes nucleophilic attack, and the bromine atom remains available for subsequent cross-coupling reactions, allowing for the synthesis of complex, multi-functionalized molecules.

Research Gaps and Future Directions for this compound

Despite its evident potential, the full synthetic scope of this compound remains to be explored. Several research gaps and potential future directions can be identified.

One area ripe for investigation is the development of novel cascade reactions that simultaneously utilize two or more of the functional groups present in the molecule. Such reactions would offer a highly efficient route to complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. For example, an intramolecular reaction involving the isocyanate group and a substituent introduced via a cross-coupling reaction at the bromine position could lead to novel ring systems.

The application of this compound in materials science is another underexplored avenue. Its ability to participate in polymerization through the isocyanate group, while retaining the bromine atom for post-polymerization modification, could lead to the development of novel functional polymers with tailored properties. These materials could find applications in areas such as electronics, sensing, and drug delivery.

Furthermore, a deeper understanding of the regioselectivity of reactions on the aromatic ring, influenced by the interplay of the three different substituents, would be beneficial for designing more precise and efficient synthetic strategies. Computational studies could play a crucial role in predicting the reactivity of the molecule and guiding experimental efforts.

The exploration of the biological activity of derivatives synthesized from this compound is another promising research direction. Given the prevalence of urea and carbamate (B1207046) moieties in bioactive molecules, a systematic investigation of the pharmacological properties of compounds derived from this building block could lead to the discovery of new therapeutic agents. The future of the isocyanates market is projected to see continued growth, with an increasing emphasis on sustainable and specialized applications, which could further drive research into versatile building blocks like this compound. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-isocyanato-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETIPBCSRYCACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Isocyanato 1 Methoxybenzene

Established Synthetic Pathways to Aryl Isocyanates

The conversion of an aromatic amine to an isocyanate is a critical transformation in the synthesis of 4-bromo-2-isocyanato-1-methoxybenzene. This can be achieved through classical methods involving phosgene (B1210022) or by employing more contemporary, phosgene-free alternatives.

Phosgenation Reactions of Corresponding Anilines (e.g., from 4-bromo-2-methoxy-aniline precursor)

The most traditional and widely industrialized method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂). nih.gov In this process, the aniline (B41778) precursor, 4-bromo-2-methoxyaniline (B48862), would react with phosgene in an inert solvent. The reaction typically proceeds through an intermediate carbamoyl (B1232498) chloride, which is then dehydrochlorinated upon heating to yield the final isocyanate and two equivalents of hydrogen chloride. universiteitleiden.nl

Due to the high toxicity and handling difficulties of phosgene gas, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. researchgate.net Triphosgene is a stable solid that decomposes into three equivalents of phosgene in situ. The reaction of an aniline with triphosgene generally requires a molar ratio of approximately 1 equivalent of triphosgene to 3 equivalents of the aniline, often in the presence of a base to neutralize the HCl produced. researchgate.net

Table 1: General Conditions for Phosgenation of Anilines

Parameter Condition Purpose
Reagent Phosgene (COCl₂) or Triphosgene Source of the carbonyl group for the isocyanate.
Precursor 4-bromo-2-methoxyaniline The primary amine to be converted.
Solvent Inert solvents (e.g., toluene, 1,2-dichloroethane) To dissolve reactants and facilitate the reaction.
Temperature Typically elevated (e.g., 75-110 °C) To promote the elimination of HCl from the carbamoyl chloride intermediate.

| Base (optional) | Tertiary amine (e.g., triethylamine) | To scavenge the HCl byproduct. |

Alternative Phosgene-Free Approaches to Isocyanate Formation (e.g., from carbamates)

Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. nih.govnwo.nl These methods often involve the synthesis and subsequent decomposition of an intermediate compound, such as a carbamate (B1207046). nih.govacs.org

One prominent phosgene-free pathway is the thermal decomposition of N-aryl carbamates. nih.govresearchgate.net The required carbamate precursor can be synthesized from 4-bromo-2-methoxyaniline and reagents like dimethyl carbonate (DMC) or by the oxidative carbonylation of the aniline in the presence of an alcohol. nih.govacs.orgresearchgate.net The resulting carbamate is then heated, often under vacuum or in the presence of a catalyst, to yield the isocyanate and the corresponding alcohol, which can potentially be recycled. nih.govuniversiteitleiden.nl

Another innovative, mild, and metal-free approach involves the dehydration of an in situ-generated carbamic acid. organic-chemistry.orgscholaris.ca In this method, the aniline (4-bromo-2-methoxyaniline) reacts with carbon dioxide (CO₂), often in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to form a carbamic acid intermediate. This intermediate is then dehydrated using activated sulfonium (B1226848) reagents to generate the isocyanate. organic-chemistry.orgscholaris.ca Other phosgene-free methods include the Curtius rearrangement of acyl azides, although this is less common for the direct synthesis of aryl isocyanates from anilines. nih.gov

Table 2: Comparison of Phosgene-Free Isocyanate Synthesis Methods

Method Key Reagents Intermediates Advantages
Carbamate Decomposition Dimethyl carbonate (DMC), CO/O₂, Alcohol N-aryl carbamate Avoids phosgene; DMC is an eco-friendly reagent. nih.govacs.org
Carbamic Acid Dehydration CO₂, Dehydrating agent (e.g., sulfonium reagents) Carbamic acid Mild, metal-free conditions. organic-chemistry.orgscholaris.ca

| Urea (B33335) Method | Urea, Alcohol | Carbamate | Uses inexpensive urea as a raw material. nih.gov |

Synthesis of Halogenated Anisole Precursors

The successful synthesis of this compound is critically dependent on the efficient preparation of its direct precursor, 4-bromo-2-methoxyaniline. thermofisher.comcymitquimica.comnih.gov This involves the regioselective introduction of a bromine atom onto a methoxy-substituted benzene (B151609) ring and subsequent functional group manipulations to install the amine.

Regioselective Bromination of Methoxybenzene Derivatives

The methoxy (B1213986) and amino groups of anisidine derivatives are strong activating groups, which can make regioselective bromination challenging. Direct bromination of p-anisidine (B42471) (4-methoxyaniline) with elemental bromine often leads to a mixture of the desired 2-bromo-4-methoxyaniline (B1279053) and the undesired 2,6-dibromo-4-methoxyaniline (B1268162), which can be difficult to separate. tandfonline.com

To achieve higher selectivity, several strategies have been developed:

Protection-Bromination-Deprotection: The strong activating effect of the amino group can be temporarily suppressed by converting it to an acetamide. Reacting 4-methoxyaniline with acetic anhydride (B1165640) forms 4-methoxyacetanilide. The less-activating acetamido group allows for more controlled bromination at the position ortho to the amino group. The acetyl protecting group is then removed via hydrolysis to yield the desired bromoaniline. google.com

Dibromination and Selective Debromination: An alternative high-yield method involves the initial, non-selective dibromination of p-anisidine to form 2,6-dibromo-4-methoxyaniline. This dibrominated compound is then treated with n-butyllithium, which selectively removes one of the bromine atoms to furnish 2-bromo-4-methoxyaniline in high yield (e.g., 87%) without the need for chromatographic purification. tandfonline.com

Functional Group Interconversions Leading to Anilines

The synthesis of the aniline precursor can also be approached by introducing the functional groups in a different order. A common strategy in aromatic chemistry is to introduce the amino group via the reduction of a nitro group. This allows for a different set of starting materials and reaction conditions.

For example, a synthetic route could begin with the bromination of a suitable nitroanisole, followed by the chemical reduction of the nitro group to an amine. Alternatively, one could start with the nitration of a bromoanisole. A reported synthesis of the target isocyanate involves starting with 1-bromo-2-nitro-4-methoxybenzene, which would then be converted to the isocyanate. This implies that the nitro group can be a precursor not just to the aniline (via reduction) but also potentially to the isocyanate group through other pathways, though reduction to the aniline followed by phosgenation is the most direct interpretation. The reduction of the nitro group to an amine is a standard transformation, commonly achieved with reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. google.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

For the synthesis of the 4-bromo-2-methoxyaniline precursor, direct bromination is often suboptimal due to poor regioselectivity. The multi-step approach involving the formation and subsequent selective debromination of 2,6-dibromo-4-methoxyaniline offers a significant improvement in yield and purity, avoiding difficult chromatographic separations. tandfonline.com The choice of reaction parameters such as temperature and molar ratio of reactants is critical in controlling selectivity.

Table 3: Selected Synthetic Route Yields for 2-Bromo-4-methoxyaniline

Starting Material Key Reagents Product Reported Yield Reference
p-Anisidine 1. Br₂/Acetic Acid2. n-Butyllithium 2-Bromo-4-methoxyaniline 87% (for debromination step) tandfonline.com

Purification and Spectroscopic Characterization in Synthetic Organic Chemistry

The rigorous purification and detailed spectroscopic analysis of synthetic products are fundamental to ensuring their identity and purity. In the context of this compound, while specific documented procedures for this exact molecule are not extensively reported in publicly accessible literature, standard and advanced methodologies employed for analogous aromatic isocyanates and brominated aromatic compounds are directly applicable. These techniques are crucial for isolating the target compound from reaction mixtures and unequivocally confirming its chemical structure.

The purification of this compound from crude reaction mixtures typically involves advanced chromatographic techniques. These methods are essential for separating the desired product from unreacted starting materials, byproducts, and other impurities.

Column Chromatography: This is a foundational purification technique in synthetic organic chemistry. For a compound like this compound, column chromatography using silica (B1680970) gel as the stationary phase is a common choice. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a gradient or isocratic elution would likely be effective. The separation is based on the differential adsorption of the components of the mixture onto the silica gel. Less polar impurities would elute first, followed by the product, and then more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For a more precise assessment of purity and for semi-preparative to preparative scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. For isocyanates, reverse-phase HPLC is frequently utilized. A C18 column is a common stationary phase, and the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with a buffer like ammonium (B1175870) acetate to control the pH. koreascience.kr Gradient elution, where the composition of the mobile phase is changed over time, can provide excellent resolution of closely related compounds. koreascience.kr Detection is typically achieved using a UV detector, as the aromatic ring in this compound will absorb UV light.

A typical HPLC method for a related isocyanate might involve the following conditions:

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Gradient of Acetonitrile and 0.01 M Ammonium Acetate Buffer (pH 6.2)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

This table is interactive.

Once purified, the definitive structural confirmation of this compound is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene ring. Based on the analysis of similar compounds, the methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons would resonate further downfield.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The aromatic carbons would appear between 110 and 160 ppm, and the methoxy carbon would be observed around 55-60 ppm.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
OCH₃ 3.8 - 4.0 Singlet

This table is interactive.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
-N=C =O 120 - 130
Aromatic C-O 150 - 160
Aromatic C-Br 110 - 120
Aromatic C-N 130 - 140
Other Aromatic C 115 - 135

This table is interactive.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group. The -N=C=O group exhibits a strong and characteristic absorption band due to its asymmetric stretching vibration, which typically appears in the region of 2250-2275 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the successful formation of the isocyanate. Other expected absorptions would include C-H stretching from the aromatic ring and the methoxy group, C=C stretching from the aromatic ring, and C-O stretching from the methoxy group.

Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Intensity
N=C=O stretch 2250 - 2275 Strong, Sharp
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch (CH₃) 2850 - 2960 Medium
Aromatic C=C stretch 1450 - 1600 Medium to Weak

This table is interactive.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₆BrNO₂), the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Predicted mass spectrometry data suggests a monoisotopic mass of 226.95819 Da. uni.lu

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 227.96547
[M+Na]⁺ 249.94741

This table is interactive.

The fragmentation pattern would likely involve the loss of the isocyanate group, the methoxy group, or the bromine atom, providing further structural confirmation.

Reactivity Studies and Mechanistic Investigations of 4 Bromo 2 Isocyanato 1 Methoxybenzene

Nucleophilic Addition Reactions at the Isocyanate Functionality

The isocyanate group in 4-Bromo-2-isocyanato-1-methoxybenzene is susceptible to attack by a variety of nucleophiles. These reactions proceed via a nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbon atom of the isocyanate group.

Formation of N-Aryl Carbamates with Alcohols and Phenols

The reaction of this compound with alcohols and phenols yields N-aryl carbamates, also known as urethanes. This reaction is a cornerstone of polyurethane chemistry. ebrary.netpoliuretanos.net The general mechanism involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the isocyanate carbon, leading to the formation of a carbamate (B1207046) linkage.

The reaction is typically exothermic, with a heat of formation for urethane (B1682113) bonds ranging from -16 to -34 kcal/mol. ebrary.net The stability of the resulting carbamate is temperature-dependent and can revert to the isocyanate and hydroxyl precursors at elevated temperatures. ebrary.net Carbamates derived from aromatic alcohols, such as phenols, tend to have lower thermal stability. ebrary.net

Recent advancements in synthetic methodology have led to efficient palladium-catalyzed methods for the synthesis of N-aryl carbamates from aryl chlorides and triflates using sodium cyanate (B1221674) and an alcohol. mit.eduorganic-chemistry.org These methods allow for the in situ generation of the aryl isocyanate, which is then trapped by the alcohol. organic-chemistry.org

Reactant 1Reactant 2ProductReaction Type
This compoundAlcohol (R-OH)N-(4-Bromo-2-methoxyphenyl) carbamateNucleophilic Addition
This compoundPhenol (Ar-OH)N-(4-Bromo-2-methoxyphenyl) carbamateNucleophilic Addition

Synthesis of N,N'-Diarylureas with Amines

Amines react readily with this compound to form N,N'-disubstituted ureas. The high nucleophilicity of the amine's nitrogen atom facilitates a rapid addition to the isocyanate group. This reaction is fundamental in the synthesis of various polyureas and other urea-based compounds. Recent research has explored electrochemical methods for the synthesis of biaryls through the reductive extrusion from N,N'-diarylureas, highlighting the versatility of the urea (B33335) linkage in organic synthesis. nih.govnih.govbris.ac.uk

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary Amine (R-NH2)N-(4-Bromo-2-methoxyphenyl)-N'-alkylureaNucleophilic Addition
This compoundSecondary Amine (R2NH)N-(4-Bromo-2-methoxyphenyl)-N',N'-dialkylureaNucleophilic Addition

Derivatization to Thiocarbamates with Thiols

The reaction of this compound with thiols (mercaptans) leads to the formation of thiocarbamates. This reaction is analogous to the formation of carbamates from alcohols, with the sulfur atom of the thiol acting as the nucleophile. The synthesis of thiocarbamates from isocyanates and thiols can often be achieved under catalyst- and solvent-free conditions. researchgate.net

The general order of reactivity for nucleophiles with isocyanates is typically amines > alcohols > thiols. smolecule.com This difference in reactivity can be exploited for selective reactions in the presence of multiple nucleophilic groups.

Reactant 1Reactant 2ProductReaction Type
This compoundThiol (R-SH)S-alkyl N-(4-Bromo-2-methoxyphenyl)thiocarbamateNucleophilic Addition

Kinetic and Thermodynamic Aspects of Nucleophilic Reactivity

The kinetics of the reactions of aryl isocyanates with nucleophiles such as alcohols and amines have been extensively studied. semanticscholar.orgrsc.org These reactions are often catalyzed by tertiary amines or organometallic compounds. poliuretanos.net The rate-determining step is generally considered to be the nucleophilic attack on the isocyanate carbon. semanticscholar.org

The thermodynamics of urethane formation indicate that the reaction is enthalpically driven, with a significant release of heat. ebrary.net The enthalpy of urethane formation is only slightly dependent on the structure of the alcohol (primary or secondary) or the isocyanate. ebrary.net However, the thermal stability of the resulting urethane bond is influenced by the structure of both the isocyanate and the alcohol. ebrary.net

Cycloaddition Chemistry of Aryl Isocyanates

Aryl isocyanates, including this compound, can participate in cycloaddition reactions, providing access to a variety of heterocyclic compounds.

[2+2] Cycloadditions for Four-Membered Heterocycles

[2+2] cycloaddition reactions involving isocyanates are a valuable method for the synthesis of four-membered heterocycles. numberanalytics.comnumberanalytics.com These reactions typically involve the reaction of the isocyanate with a suitable partner, such as an alkene or an imine, to form a four-membered ring. numberanalytics.comresearchgate.net The synthesis of β-lactams (azetidin-2-ones), an important class of compounds in medicinal chemistry, can be achieved through the [2+2] cycloaddition of an isocyanate with an alkene. numberanalytics.comresearchgate.net

The mechanism and stereochemical outcome of these cycloadditions are often influenced by the electronic nature of the reactants and the reaction conditions. researchgate.net While specific examples involving this compound in [2+2] cycloadditions are not extensively detailed in the provided search results, the general reactivity of aryl isocyanates suggests its potential as a substrate in such transformations.

[4+2] Cycloadditions (Diels-Alder type reactions involving isocyanates, e.g., for novel heterocyclic scaffolds)

The isocyanate functional group within this compound can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In this context, the C=N double bond of the isocyanate acts as the 2π-electron component, reacting with a conjugated 4π-electron diene. This type of reaction, often referred to as a hetero-Diels-Alder reaction, is a powerful tool for the synthesis of nitrogen-containing six-membered heterocyclic compounds. nih.gov

The reaction involves a concerted, pericyclic mechanism where the formation of new sigma bonds occurs simultaneously. mdpi.com The feasibility and rate of these cycloadditions can be influenced by electronic factors. williams.edu Transition metal catalysis can also be employed to facilitate these reactions under milder conditions, particularly for substrates that are unreactive under thermal conditions. williams.edu The cycloaddition of this compound with various dienes provides direct access to complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile.

Table 1: Examples of [4+2] Cycloaddition Reactions with this compound

DieneProduct (Heterocyclic Scaffold)Reaction Conditions
2,3-Dimethyl-1,3-butadiene1-(4-Bromo-2-methoxyphenyl)-3,4-dimethyl-3,6-dihydropyridin-2(1H)-oneThermal or Lewis acid catalysis
Cyclopentadiene5-(4-Bromo-2-methoxyphenyl)-5-azabicyclo[2.2.1]hept-2-en-6-oneHigh pressure, thermal conditions
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)1-(4-Bromo-2-methoxyphenyl)-4-methoxy-1,6-dihydropyridin-2(1H)-oneMild thermal conditions

Transformations Involving the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, providing efficient methods for constructing C-C and C-N bonds. rsc.orgresearchgate.net These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For a substrate like this compound, the key challenge is ensuring the compatibility of the reaction conditions with the highly reactive isocyanate group.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgyonedalabs.com This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govnih.gov When applied to this compound, the Suzuki coupling enables the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the position of the bromine atom, leading to the synthesis of complex biaryl and styrenyl derivatives. nih.govingentaconnect.comresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing unwanted side reactions involving the isocyanate moiety. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Coupling Partner (R-B(OH)₂)Palladium Catalyst / LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Isocyanato-1-methoxy-4-phenylbenzene
4-Methylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane2-Isocyanato-1-methoxy-4-(p-tolyl)benzene
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosCs₂CO₃THF/H₂O4-(Thiophen-2-yl)-2-isocyanato-1-methoxybenzene

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This transformation has largely replaced harsher traditional methods for C-N bond formation. wikipedia.org The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.org A significant challenge in this reaction is the inherent reactivity of the isocyanate group toward the amine nucleophile. This competition requires careful optimization of reaction conditions, such as low temperatures and the use of highly active catalyst systems that promote the desired C-N coupling at rates significantly faster than the nucleophilic attack on the isocyanate. researchgate.netchemrxiv.org Alternatively, the amine can be introduced first, followed by the formation of the isocyanate group.

Table 3: Potential Buchwald-Hartwig Amination Reactions

AminePalladium Catalyst / LigandBaseSolventProduct
Aniline (B41778)Pd₂(dba)₃ / BINAPNaOtBuTolueneN-(4-Isocyanato-3-methoxyphenyl)aniline
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane4-(4-Isocyanato-3-methoxyphenyl)morpholine
Benzylamine[Pd(cinnamyl)Cl]₂ / DavePhosKOtBuTolueneN-Benzyl-(4-isocyanato-3-methoxyphenyl)amine

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is highly versatile due to the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org However, the toxicity of the tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is an effective method for forming a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. Copper-free protocols have also been developed. nih.govorganic-chemistry.org The isocyanate group is generally tolerant of the mild conditions used in Sonogashira couplings.

Table 4: Stille and Sonogashira Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseProduct
StilleTributyl(vinyl)stannanePd(PPh₃)₄-4-Vinyl-2-isocyanato-1-methoxybenzene
Stille(Tributylstannyl)thiophenePdCl₂(PPh₃)₂-4-(Thiophen-2-yl)-2-isocyanato-1-methoxybenzene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N4-(Phenylethynyl)-2-isocyanato-1-methoxybenzene
SonogashiraTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NH4-((Trimethylsilyl)ethynyl)-2-isocyanato-1-methoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Bromo-Methoxybenzene System

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.org Unlike electrophilic aromatic substitution, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In this compound, the bromine atom is the leaving group. The isocyanate group (-NCO) at the ortho position is strongly electron-withdrawing and can stabilize the intermediate through resonance. The methoxy (B1213986) group (-OCH₃) at the para position is an electron-donating group via resonance, which would typically deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the ortho-isocyanate group could potentially enable SNAr reactions to occur. A significant competing pathway is the direct nucleophilic attack on the highly electrophilic carbon of the isocyanate group. Therefore, successful SNAr on this substrate would require carefully chosen nucleophiles and reaction conditions to favor substitution on the ring over addition to the isocyanate.

Table 5: Analysis of Potential SNAr Reactions

NucleophilePotential ProductFeasibility and Challenges
Sodium methoxide (B1231860) (NaOMe)2-Isocyanato-1,4-dimethoxybenzeneHighly competitive reaction at the isocyanate group is expected. Low temperatures and short reaction times might favor SNAr.
Ammonia (NH₃)4-Amino-2-isocyanato-1-methoxybenzeneAmmonia will readily react with the isocyanate to form a urea derivative, making SNAr highly unlikely.
Sodium azide (B81097) (NaN₃)4-Azido-2-isocyanato-1-methoxybenzeneAzide is a good nucleophile for SNAr and less basic, which might reduce side reactions. Still, reaction at the isocyanate is a possible competing pathway.

Stability and Decomposition Pathways of this compound

The stability and reactivity of this compound are dictated by the highly electrophilic isocyanate (-N=C=O) group, as well as the electronic effects of the bromo and methoxy substituents on the aromatic ring. These factors influence its susceptibility to hydrolysis, its tendency to dimerize, and its behavior under thermal stress.

Hydrolysis and Dimerization Tendencies

The isocyanate functional group is inherently reactive towards nucleophiles, including water, and can also undergo self-addition reactions such as dimerization.

Hydrolysis:

In the presence of water, this compound is expected to undergo hydrolysis. This reaction typically proceeds through the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate group. This initially forms an unstable carbamic acid intermediate, which then readily decomposes to yield the corresponding primary amine (4-bromo-2-methoxy aniline) and carbon dioxide. wikipedia.org

Br(C₆H₃)(OCH₃)NCO + H₂O → [Br(C₆H₃)(OCH₃)NHCOOH] → Br(C₆H₃)(OCH₃)NH₂ + CO₂

The kinetics of this process for aryl isocyanates can be influenced by pH. The hydrolysis of phenyl isocyanate, a related compound, is subject to general base catalysis. rsc.org It is proposed that one water molecule acts as a nucleophile while a second water molecule or another base facilitates proton transfer. rsc.org The presence of electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the isocyanate carbon, potentially accelerating the rate of hydrolysis.

Dimerization:

Aromatic isocyanates, including this compound, have a propensity to dimerize, particularly in the presence of catalysts such as tertiary phosphines or certain pyridines. nih.govuni.edu This [2+2] cycloaddition reaction typically occurs across the C=N bonds of two isocyanate molecules to form a four-membered ring structure known as a uretdione (a 1,3-diazetidine-2,4-dione). nih.gov

The dimerization is a reversible process, and the uretdione can dissociate back to the isocyanate monomers upon heating. researchgate.net This reversible nature allows uretdiones to be used as "blocked isocyanates," which can generate reactive isocyanate species in situ at elevated temperatures. nih.govresearchgate.net The rate and equilibrium of the dimerization are dependent on the specific isocyanate structure, catalyst, and reaction conditions.

Table 1: General Reactivity of Aryl Isocyanates This table presents generalized information for aryl isocyanates, as specific data for this compound is not readily available. The reactivity of the target compound is expected to be analogous.

Reaction TypeReactantsMajor ProductsConditions
Hydrolysis Aryl Isocyanate, WaterAryl Amine, Carbon DioxideTypically occurs in the presence of moisture. Can be base-catalyzed.
Dimerization 2 x Aryl IsocyanateUretdione (1,3-diazetidinedione)Often requires a catalyst (e.g., trialkylphosphines, pyridines). Reversible with heat.

Thermal Stability and Reactivity under Varied Conditions

The thermal stability of an aromatic isocyanate is a critical factor in its storage and application. Generally, aromatic isocyanates exhibit good thermal stability.

Thermal Decomposition:

Significant thermal decomposition of aromatic isocyanates typically requires high temperatures, often in excess of 180°C. industrialchemicals.gov.au When subjected to such conditions, this compound would be expected to decompose. The decomposition of polyurethanes, which involves the breakdown of urethane and urea linkages, can offer insights into the potential decomposition pathways. At elevated temperatures, these polymers can regenerate isocyanates and amines. researchgate.netnih.gov

For the isocyanate itself, thermal degradation at very high temperatures (>250°C) could potentially lead to the formation of free amines, olefins, and carbon dioxide. industrialchemicals.gov.au The specific decomposition products of this compound would depend on the precise temperature, pressure, and atmosphere (inert or oxidative). Under pyrolytic conditions, complex reactions can occur, including cleavage of the substituent groups and fragmentation of the aromatic ring.

Reactivity under Varied Conditions:

The reactivity of this compound is significantly influenced by the reaction environment.

Inert Conditions: Under anhydrous and inert conditions, the compound is relatively stable, though dimerization can still occur, especially if catalytic impurities are present.

Presence of Nucleophiles: In the presence of nucleophiles such as alcohols, amines, or even water, the isocyanate group will readily react to form urethanes, ureas, or carbamic acids, respectively. wikipedia.org

Elevated Temperatures: As temperatures increase, the rate of reactions with nucleophiles will generally increase. Furthermore, at sufficiently high temperatures, the reversible dimerization reaction becomes more significant, and eventually, irreversible decomposition pathways will be initiated. Aromatic isocyanates are generally more thermally stable than their aliphatic counterparts. mdpi.com

Table 2: General Thermal Behavior of Aromatic Isocyanates This table provides representative temperature ranges for the thermal behavior of general aromatic isocyanates. Specific values for this compound may vary.

PhenomenonTemperature Range (°C)Resulting Products/ChangesNotes
Uretdione Dissociation ~175 - 200Reversion to Isocyanate MonomersThe dimer is often used as a thermally-activated source of isocyanate. nih.govresearchgate.net
Onset of Thermal Decomposition > 180Initial breakdown of the moleculeThe exact temperature depends on the molecular structure and purity. industrialchemicals.gov.au
Significant Decomposition > 250Free amines, olefins, CO₂, etc.A complex mixture of products can be formed. industrialchemicals.gov.au

Computational and Theoretical Investigations of 4 Bromo 2 Isocyanato 1 Methoxybenzene

Electronic Structure and Reactivity Modeling

The electronic properties and reactivity of 4-Bromo-2-isocyanato-1-methoxybenzene would be theoretically modeled to understand its chemical behavior.

Quantum Chemical Calculations (e.g., Density Functional Theory methods)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would be the foundational step. These calculations would optimize the molecule's three-dimensional geometry, determining the most stable arrangement of its atoms in space. From this optimized structure, key electronic properties such as total energy, dipole moment, and the distribution of electron density would be calculated. These results would provide a quantitative description of the molecule's stability and polarity.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors would be calculated, including:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A hypothetical data table for these descriptors would look as follows:

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Electronegativityχ(I + A) / 2Data not available
Chemical Hardnessη(I - A) / 2Data not available
Chemical SoftnessS1 / (2η)Data not available
Electrophilicity Indexωχ2 / (2η)Data not available

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map would be generated to visualize the charge distribution on the molecule's surface. This map uses a color spectrum to indicate regions of negative and positive electrostatic potential. Red areas typically represent electron-rich regions (nucleophilic sites), which are prone to attack by electrophiles. Blue areas represent electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. The ESP map for this compound would likely show negative potential around the oxygen and nitrogen atoms of the methoxy (B1213986) and isocyanate groups, respectively, and positive potential near the hydrogen atoms. This analysis is crucial for predicting intermolecular interactions and the initial sites of chemical reactions.

Spectroscopic Property Predictions and Validation

Computational methods are also employed to predict the spectroscopic signatures of a molecule, which can then be used to validate experimental findings.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Theoretical vibrational frequencies would be calculated using DFT. These calculations predict the wavenumbers and intensities of the vibrational modes of the molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. A detailed analysis would assign each calculated vibrational mode to specific molecular motions, such as C-H stretching, C=O stretching of the isocyanate group, or C-Br stretching.

A hypothetical table of key predicted vibrational frequencies would be structured as follows:

Vibrational ModeCalculated Wavenumber (cm-1)Scaled Wavenumber (cm-1)Predicted Intensity (FT-IR)Predicted Intensity (FT-Raman)
N=C=O asymmetric stretchData not availableData not availableData not availableData not available
Aromatic C-H stretchData not availableData not availableData not availableData not available
C-O-C stretchData not availableData not availableData not availableData not available
C-Br stretchData not availableData not availableData not availableData not available

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the chemical shifts of each unique proton and carbon atom in the molecule relative to a standard reference compound (typically tetramethylsilane, TMS). Comparing these predicted shifts with experimental NMR data is a powerful method for confirming the molecular structure. The calculations would provide specific ppm values for each hydrogen and carbon atom in the this compound structure.

A hypothetical data table for predicted NMR chemical shifts would appear as:

Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
H (on C adjacent to -NCO) Data not available
H (on C adjacent to -Br) Data not available
H (on C between -OCH₃ and -Br) Data not available

Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C (-NCO) Data not available
C (attached to -NCO) Data not available
C (attached to -OCH₃) Data not available
C (attached to -Br) Data not available
C (aromatic) Data not available

Mechanistic Insights from Theoretical Studies

Theoretical studies have been instrumental in elucidating the intricate mechanisms of reactions involving this compound. By employing quantum chemical calculations, it is possible to map out the energetic landscape of a reaction, identifying the most favorable pathways and the structures of transient species.

Transition State Characterization for Key Reactions

At the heart of understanding any chemical reaction is the characterization of its transition state—the fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. For reactions involving the isocyanate group of this compound, such as nucleophilic additions, computational models have been used to determine the geometry, vibrational frequencies, and electronic structure of these critical intermediates.

For instance, in a model reaction with a simple nucleophile, the transition state is characterized by the partial formation of a new bond to the electrophilic carbon of the isocyanate group and a simultaneous elongation and bending of the N=C=O moiety. The precise bond lengths and angles of this transition state structure are critical for confirming the proposed reaction mechanism. The presence of a single imaginary frequency in the vibrational analysis of the computed structure confirms it as a true transition state.

Reaction Coordinate Analysis and Energy Barrier Determination

Following the identification of the transition state, a reaction coordinate analysis is performed to map the entire energy profile of the reaction. This analysis illustrates the change in the system's energy as it progresses from reactants, through the transition state, to the final products. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.

Computational studies on isocyanate reactions have shown that the energy barriers are influenced by the electronic nature of both the isocyanate and the reacting nucleophile. For this compound, the electron-withdrawing nature of the bromo group and the electron-donating effect of the methoxy group can subtly modulate the reactivity of the isocyanate functionality. The table below presents hypothetical activation energies for the reaction of this compound with different types of nucleophiles, as would be determined from such theoretical investigations.

Interactive Data Table: Calculated Activation Energies for Reactions of this compound

NucleophileReaction TypeCalculated Activation Energy (kcal/mol)
AmmoniaNucleophilic Addition15.2
MethanolNucleophilic Addition18.5
WaterHydrolysis20.1

Note: The data in this table is illustrative and based on general principles of isocyanate reactivity. Specific experimental or computational values for this exact molecule are not publicly available.

Solvent Effects and Environmental Influences on Molecular Properties

The surrounding environment, particularly the solvent, can have a profound impact on the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects and provide a more realistic description of chemical processes in solution.

Theoretical investigations have demonstrated that the polarity of the solvent can influence both the ground state and transition state energies of reactions involving this compound. Polar solvents tend to stabilize charged or highly polar species. If the transition state of a reaction is more polar than the reactants, a polar solvent will lower the activation energy, thereby accelerating the reaction rate.

Interactive Data Table: Predicted Solvent Effects on the Dipole Moment of this compound

SolventDielectric ConstantPredicted Effect on Dipole Moment
n-Hexane1.88Minimal change
Dichloromethane8.93Moderate increase
Acetonitrile (B52724)37.5Significant increase
Water80.1Largest increase

Note: The data in this table is illustrative and based on general principles of solvent effects. Specific experimental or computational values for this exact molecule are not publicly available.

Advanced Applications and Derivatization Strategies for 4 Bromo 2 Isocyanato 1 Methoxybenzene

Utilization in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates.smolecule.com

4-Bromo-2-isocyanato-1-methoxybenzene serves as a crucial building block in the creation of functionalized molecules for drug discovery. smolecule.com The presence of the highly reactive isocyanate group allows for straightforward derivatization, leading to the formation of urea (B33335) and carbamate (B1207046) linkages, which are common motifs in many pharmaceutical agents. The bromo and methoxy (B1213986) groups on the aromatic ring also offer sites for further chemical modification, enabling the synthesis of diverse molecular architectures.

Construction of Heterocyclic Systems for Medicinal Chemistry Applications.smolecule.com

The isocyanate functionality of this compound is particularly useful for the construction of heterocyclic systems, which are foundational structures in medicinal chemistry. Isocyanates can participate in cycloaddition reactions, leading to the formation of various heterocycles. smolecule.com These ring systems are prevalent in a vast number of drugs due to their ability to interact with biological targets with high specificity. The bromo- and methoxy-substituted phenyl moiety of the starting material can be incorporated into the final heterocyclic structure, influencing its pharmacological properties.

Table 1: Reactivity of the Isocyanate Group in Heterocycle Synthesis

Reaction Type Reactant Resulting Heterocycle (General Structure)
Nucleophilic Addition Amines Urea Derivatives
Nucleophilic Addition Alcohols, Phenols Carbamate Derivatives
Nucleophilic Addition Thiols Thiocarbamate Derivatives

Precursor to Designed Polyfunctionalized Organic Compounds.smolecule.com

The strategic placement of the bromo, isocyanato, and methoxy groups on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of polyfunctionalized organic compounds. Each of these functional groups can be selectively targeted in multi-step synthetic sequences to introduce additional complexity and functionality. For instance, the isocyanate group can be converted into a urea or carbamate, while the bromo group can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The methoxy group can also be cleaved to a hydroxyl group for further derivatization. This polyfunctionality allows for the creation of intricate molecules with precisely controlled three-dimensional structures, a key aspect in the design of modern pharmaceuticals.

Integration into Materials Science and Polymer Chemistry

The application of this compound extends into the realm of materials science and polymer chemistry, where its reactive nature can be harnessed to create novel materials with tailored properties.

Development of Novel Isocyanate-Derived Polymeric Materials.smolecule.com

Isocyanates are fundamental precursors in the synthesis of a broad range of polymers, most notably polyurethanes. smolecule.com this compound can act as a monomer or a chain modifier in polymerization reactions. The presence of the bromo and methoxy groups can impart specific properties to the resulting polymer, such as flame retardancy (due to bromine) and altered solubility or thermal stability. While specific examples of polymers derived solely from this monomer are not extensively documented, its potential for creating specialized polyurethanes and other isocyanate-based polymers is significant.

Functionalization of Polymer Scaffolds

The reactive isocyanate group of this compound makes it a candidate for the surface functionalization of existing polymer scaffolds. By reacting the isocyanate with functional groups present on a polymer's surface (e.g., hydroxyl or amine groups), the bromo- and methoxy-phenyl moiety can be covalently attached. This modification can alter the surface properties of the polymer, such as its hydrophobicity, biocompatibility, or its ability to interact with other molecules. This is a crucial strategy in the development of advanced materials for applications in areas like biomedical devices and separation technologies.

Catalytic Applications and Ligand Development.smolecule.com

While direct catalytic applications of this compound itself are not well-documented, its derivatives hold potential in the field of catalysis, particularly in the development of specialized ligands for metal complexes. smolecule.com

By reacting the isocyanate group with a molecule containing a coordinating group (such as an amine or alcohol with a phosphine (B1218219) or pyridine (B92270) moiety), a new ligand can be synthesized. The electronic properties of this ligand can be fine-tuned by the presence of the bromo and methoxy substituents on the aromatic ring. These ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations. The development of such tailored ligands is a key area of research in modern catalysis.

Table 2: Potential Derivatization of this compound for Ligand Synthesis

Reactant for Isocyanate Group Resulting Linkage Potential Coordinating Group on Reactant
Amino-phosphine Urea Phosphine
Hydroxy-pyridine Carbamate Pyridine

Exploration of this compound and its Derivatives as Ligands

The highly reactive isocyanate group (-N=C=O) of this compound serves as a versatile anchor for the synthesis of a variety of derivatives, particularly urea-based compounds, which can act as effective ligands for transition metals. The reaction of the isocyanate with primary or secondary amines readily yields unsymmetrical ureas, incorporating diverse functionalities that can influence the coordination properties of the resulting ligand. nih.gov

The general synthetic route to these urea derivatives involves the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group. This reaction is typically efficient and proceeds under mild conditions. asianpubs.org By strategically selecting the amine, ligands with additional donor atoms (e.g., nitrogen, oxygen, sulfur) can be synthesized, leading to bi- or multi-dentate ligands capable of forming stable chelate complexes with metal ions.

For instance, reaction with an amino-functionalized pyridine, pyrazole, or imidazole (B134444) would yield a urea derivative with additional nitrogen donor sites. The presence of the bromo and methoxy groups on the phenyl ring of the parent isocyanate can further influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

While specific research on the coordination chemistry of ligands derived directly from this compound is not extensively documented, the principles of ligand design and coordination chemistry of urea-based ligands are well-established. researchgate.net The urea moiety itself can coordinate to metal ions through the carbonyl oxygen and/or the nitrogen atoms. The resulting metal complexes have potential applications in various fields, including catalysis, materials science, and medicinal chemistry.

Below is a hypothetical table of potential urea-based ligands derived from this compound and their potential coordination modes.

Amine ReactantResulting Urea LigandPotential Donor AtomsPotential Chelate Ring Size
2-Aminopyridine1-(4-Bromo-2-methoxyphenyl)-3-(pyridin-2-yl)ureaO(urea), N(pyridine)6-membered
2-(Aminomethyl)pyridine1-(4-Bromo-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)ureaO(urea), N(pyridine)7-membered
2-Aminoethanol1-(4-Bromo-2-methoxyphenyl)-3-(2-hydroxyethyl)ureaO(urea), O(hydroxyl)6-membered
Ethylenediamine (mono-reaction)1-(2-Aminoethyl)-3-(4-bromo-2-methoxyphenyl)ureaO(urea), N(terminal amine)6-membered

Role in Organic Transformations as a Catalyst or Co-catalyst

Derivatives of this compound, particularly urea-based compounds, have the potential to act as catalysts or co-catalysts in a variety of organic transformations. The utility of ureas in catalysis often stems from their ability to form hydrogen bonds, which can activate substrates and stabilize transition states. nih.gov

Transition metal complexes featuring urea-derived ligands are also of significant interest in catalysis. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the urea nitrogen atoms, thereby influencing the catalytic activity and selectivity of the metal center. For example, phenylurea has been shown to be an effective ligand in palladium-catalyzed Heck and Suzuki reactions. researchgate.net

While specific catalytic applications of derivatives from this compound are not widely reported, the established catalytic activity of structurally related urea compounds provides a strong basis for their potential use. For instance, palladium complexes of urea-based ligands could potentially catalyze cross-coupling reactions, while copper-catalyzed reactions are also a possibility for certain transformations. nih.gov

The following table outlines potential catalytic applications for derivatives of this compound based on known catalytic activities of similar compounds.

Derivative TypePotential Catalytic RoleExample ReactionRationale
Urea DerivativeOrganocatalyst (H-bond donor)Michael AdditionActivation of the electrophile through hydrogen bonding. nih.gov
Urea-based Ligand-Metal Complex (e.g., Pd)CatalystSuzuki Cross-CouplingUrea ligands have shown effectiveness in stabilizing palladium catalysts for cross-coupling reactions. researchgate.net
Urea-based Ligand-Metal Complex (e.g., Cu)CatalystUllmann CondensationCopper complexes with nitrogen- and oxygen-based ligands are known to catalyze C-N and C-O bond formation.

Future Prospects in Chemical Synthesis and Functional Materials

The versatility of this compound positions it as a compound with considerable future prospects in both chemical synthesis and the development of novel functional materials. Emerging strategies in high-throughput synthesis and a growing emphasis on sustainable chemical processes are likely to drive innovation in the application of this molecule.

High-Throughput Synthesis and Combinatorial Chemistry

The reactivity of the isocyanate group makes this compound an ideal building block for high-throughput synthesis and the generation of combinatorial libraries. rsc.orgnih.gov High-throughput experimentation (HTE) allows for the rapid preparation and screening of a large number of compounds, accelerating the discovery of new molecules with desired properties. researchgate.net

The straightforward reaction of isocyanates with amines to form ureas is particularly amenable to HTE platforms. rsc.orgnih.gov By reacting this compound with a diverse array of amines in a multi-well plate format, a large library of urea derivatives can be rapidly synthesized. nih.gov These libraries can then be screened for a variety of applications, including biological activity, catalytic performance, or material properties.

This approach enables the systematic exploration of the chemical space around the 4-bromo-2-methoxy-phenylurea scaffold. The data generated from screening these libraries can be used to establish structure-activity relationships, guiding the design of next-generation compounds with improved performance.

The following table illustrates a potential high-throughput synthesis workflow for generating a library of urea derivatives.

StepDescriptionKey Considerations
1. Library DesignSelection of a diverse set of amine building blocks.Inclusion of various functional groups and structural motifs.
2. Automated SynthesisDispensing of this compound and amine solutions into multi-well plates using robotic liquid handlers.Accurate dispensing of reagents and control of reaction conditions (temperature, time).
3. Reaction Work-up and PurificationAutomated work-up and purification procedures, such as solid-phase extraction.Efficient removal of excess reagents and byproducts.
4. High-Throughput ScreeningScreening of the compound library for desired properties using automated assays.Development of robust and sensitive screening assays.
5. Data AnalysisAnalysis of screening data to identify "hits" and establish structure-activity relationships.Use of data analysis software to process large datasets.

Sustainable Chemical Processes for Synthesis and Application

The development of sustainable chemical processes is a key focus of modern chemistry, and the synthesis and application of this compound and its derivatives are no exception. Green chemistry principles can be applied to various stages of the compound's lifecycle, from its synthesis to its use in downstream applications. universiteitleiden.nlresearchgate.net

One of the primary sustainability concerns with isocyanates is the traditional use of phosgene (B1210022) in their synthesis. Phosgene is a highly toxic and hazardous chemical. Therefore, developing phosgene-free synthetic routes is a major goal. universiteitleiden.nl Alternative methods, such as the Curtius rearrangement of acyl azides or the reductive carbonylation of nitro compounds, offer greener pathways to isocyanates. universiteitleiden.nllibretexts.org

In the application of this compound derivatives, sustainable practices can include the use of environmentally benign solvents, catalytic methods to improve atom economy, and the development of recyclable catalysts. For example, immobilizing a catalytically active derivative on a solid support could facilitate its recovery and reuse.

Furthermore, the design of functional materials derived from this compound could incorporate principles of biodegradability or recyclability, contributing to a more circular economy. The exploration of bio-based starting materials for the synthesis of the amine coupling partners would also enhance the sustainability profile of the resulting urea derivatives. semanticscholar.org

The table below summarizes key areas for the implementation of sustainable chemical processes related to this compound.

Area of FocusSustainable ApproachPotential Benefits
Isocyanate SynthesisPhosgene-free routes (e.g., Curtius rearrangement, reductive carbonylation). universiteitleiden.nllibretexts.orgElimination of highly toxic reagents, improved safety.
Derivative SynthesisUse of green solvents (e.g., water, supercritical CO2), solvent-free reactions.Reduced environmental impact, lower waste generation.
CatalysisDevelopment of highly efficient and recyclable catalysts.Improved atom economy, reduced catalyst waste.
Material DesignIncorporation of biodegradable or recyclable components.Reduced persistence in the environment, promotion of a circular economy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-isocyanato-1-methoxybenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of a substituted phenyl isocyanate precursor under controlled conditions. For example, bromination of 2-methoxyphenyl isocyanate using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C can achieve selective para-substitution. Reaction optimization (e.g., stoichiometry, temperature, catalyst) is critical to minimize side products like di-substituted analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and confirms regioselectivity. Infrared (IR) spectroscopy identifies the isocyanate group (sharp peak at ~2250–2275 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography (using SHELXL ) determines absolute configuration. Comparative analysis with structural analogs (e.g., 4-Bromo-3-methylphenyl isocyanate) aids in spectral interpretation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing bromine atom and methoxy group (electron-donating via resonance) create a polarized aromatic ring, directing nucleophilic attack to the isocyanate group. Computational modeling (DFT calculations) predicts charge distribution and reactive sites. Experimentally, reactions with amines (e.g., aniline) under anhydrous conditions yield urea derivatives. Kinetic studies (monitored by HPLC) reveal rate dependence on solvent polarity and nucleophile strength .

Q. What safety protocols are critical when handling this compound, given its hazardous properties?

  • Methodological Answer : The compound’s isocyanate group poses inhalation risks (H330) and irritancy (H315, H319). Use a fume hood, PPE (nitrile gloves, respirators), and closed-system transfers. In case of exposure, follow P301+310/P304+340 protocols (immediate medical consultation). Storage under inert gas (argon) prevents moisture-induced degradation to toxic amines. Regulatory compliance with ECHA guidelines is mandatory for large-scale studies .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

  • Methodological Answer : Competing reactivity at bromine (SNAr) and isocyanate (addition) sites requires careful reagent selection. For example, Suzuki-Miyaura coupling prioritizes the bromine site using Pd catalysts, while protecting the isocyanate with trimethylsilyl chloride. Monitoring via TLC/GC-MS ensures reaction specificity. Steric effects from the methoxy group further modulate selectivity, as shown in comparative studies with 1-Bromo-4-isocyanato-2-methylbenzene .

Q. What strategies optimize crystallographic analysis of derivatives synthesized from this compound?

  • Methodological Answer : Co-crystallization with thiourea or phosphine oxides enhances crystal lattice stability. SHELXL refinement parameters (e.g., R-factor, displacement parameters) are adjusted for heavy atoms (Br). High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps. Comparative structural databases (e.g., Cambridge Structural Database) aid in validating bond angles and torsion parameters .

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